molecular formula C21H20N2O4S B2541076 Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321774-89-3

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2541076
CAS No.: 1321774-89-3
M. Wt: 396.46
InChI Key: VMDPUFLZGXHFBK-DQRAZIAOSA-N
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Description

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Acetylbenzoyl Group: The benzothiazole core is then reacted with 4-acetylbenzoyl chloride in the presence of a base such as pyridine to introduce the acetylbenzoyl group.

    Formation of the Imino Group: The resulting compound is then treated with an appropriate amine to form the imino group.

    Esterification: Finally, the compound is esterified with methyl chloroacetate in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and imino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(4-benzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[2-(4-acetylphenyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Uniqueness

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is unique due to the presence of both the acetylbenzoyl and imino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12-9-13(2)19-17(10-12)23(11-18(25)27-4)21(28-19)22-20(26)16-7-5-15(6-8-16)14(3)24/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPUFLZGXHFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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